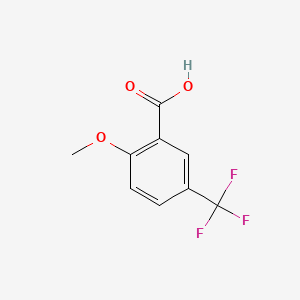

2-Methoxy-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKZCKOHULJEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544405 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4864-01-1 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)benzoic acid

Introduction

2-Methoxy-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct physicochemical properties to molecules incorporating this scaffold. This guide provides a detailed exploration of robust and validated synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into two primary, field-proven strategies: the carboxylation of an organometallic intermediate and the oxidation of a corresponding benzaldehyde. Each section will not only detail the experimental protocol but also elucidate the underlying chemical principles and mechanistic considerations that govern the transformation, ensuring a comprehensive understanding for successful application.

Part 1: Synthesis via Carboxylation of an Arylmetal Reagent

This synthetic approach hinges on the creation of a carbon-carbon bond by reacting a nucleophilic arylmetal species with carbon dioxide. The key intermediate for this route is 2-bromo-1-methoxy-4-(trifluoromethyl)benzene. The synthesis is therefore presented in two stages: preparation of the aryl bromide precursor, followed by its conversion to the target carboxylic acid.

Synthesis of the Starting Material: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene

The synthesis of this crucial precursor can be efficiently achieved from commercially available 4-bromo-2-fluoro-1-(trifluoromethyl)benzene via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom by a methoxide source.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.2 equivalents) and anhydrous methanol as the solvent.

-

Addition of Starting Material: While stirring, add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equivalent) to the flask.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure 2-bromo-1-methoxy-4-(trifluoromethyl)benzene.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | 1.0 | 243.00 | (As required) |

| Sodium Methoxide | 1.2 | 54.02 | (Calculated) |

| Anhydrous Methanol | - | 32.04 | (Sufficient volume) |

Carboxylation via Grignard Reagent Formation

The Grignard reaction provides a classic and reliable method for the formation of carboxylic acids from aryl halides.[1] The process involves the formation of an organomagnesium halide (the Grignard reagent), which then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (typically from dry ice). Subsequent acidic work-up yields the desired carboxylic acid.[1][2]

-

Anhydrous Conditions: Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]

-

Initiation: The reaction between magnesium and the aryl bromide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.[4]

-

Electrophile: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient source of the carboxyl group. It should be crushed to increase its surface area.

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be necessary.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[5]

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate beaker, crush an excess of dry ice.

-

Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and extract the product into an aqueous solution of 5% sodium hydroxide.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford this compound.[1]

-

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene | 1.0 | 255.03 | (As required) |

| Magnesium Turnings | 1.2 | 24.31 | (Calculated) |

| Dry Ice (Solid CO₂) | Excess | 44.01 | (As required) |

| Anhydrous Tetrahydrofuran | - | 72.11 | (Sufficient volume) |

The reaction proceeds through a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. The subsequent addition of a strong acid protonates the carboxylate to yield the final carboxylic acid product.[1][3]

Caption: Mechanism of Grignard Carboxylation.

Part 2: Synthesis via Oxidation of a Benzaldehyde Precursor

An alternative and equally viable route to this compound is the oxidation of the corresponding aldehyde, 2-methoxy-5-(trifluoromethyl)benzaldehyde. This strategy is advantageous if the starting aldehyde is readily accessible.

Synthesis of the Starting Material: 2-Methoxy-5-(trifluoromethyl)benzaldehyde

This aldehyde can be prepared from 2-hydroxy-5-(trifluoromethyl)benzaldehyde through a simple methylation reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Base and Methylating Agent: Add potassium carbonate (1.5 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.2 equivalents) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, filter off the potassium carbonate. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield pure 2-methoxy-5-(trifluoromethyl)benzaldehyde.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 1.0 | 190.12 | (As required) |

| Potassium Carbonate | 1.5 | 138.21 | (Calculated) |

| Dimethyl Sulfate | 1.2 | 126.13 | (Calculated) |

| Acetone or DMF | - | - | (Sufficient volume) |

Oxidation of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with potassium permanganate and Jones reagent being common and effective choices.

-

Potassium Permanganate (KMnO₄): A strong, inexpensive oxidizing agent. The reaction is typically run in a basic aqueous solution. The aldehyde is oxidized to the carboxylate salt, which is then protonated in the acidic work-up.[6][7]

-

Jones Reagent (CrO₃/H₂SO₄ in acetone): A powerful oxidant that rapidly converts aldehydes to carboxylic acids. The reaction is performed under acidic conditions.[8][9][10] Care must be taken due to the carcinogenic nature of chromium(VI) compounds.

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a mixture of t-butanol and water.

-

Oxidation: Add a solution of potassium permanganate (2.0 equivalents) in water dropwise to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature below 40°C with a water bath. Stir vigorously for 2-4 hours. The disappearance of the purple permanganate color indicates the progress of the reaction.

-

Work-up: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Isolation: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with water.

-

Purification: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.[2]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Methoxy-5-(trifluoromethyl)benzaldehyde | 1.0 | 204.15 | (As required) |

| Potassium Permanganate | 2.0 | 158.03 | (Calculated) |

| t-Butanol/Water | - | - | (Sufficient volume) |

-

Preparation of Jones Reagent: In a beaker cooled in an ice bath, dissolve chromium trioxide (CrO₃) in water, and then slowly add concentrated sulfuric acid.

-

Reaction Setup: Dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in acetone in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.

-

Oxidation: Add the prepared Jones reagent dropwise to the stirred aldehyde solution. A green precipitate will form. Continue the addition until the orange color of the Jones reagent persists.

-

Work-up: After the reaction is complete, add isopropanol to quench the excess oxidant.

-

Isolation and Purification: Filter the mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure to remove the acetone. Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.[8][11]

The oxidation of an aldehyde to a carboxylic acid with permanganate in basic solution is thought to involve the formation of a manganate ester intermediate from the aldehyde hydrate. This intermediate then collapses to form the carboxylate and a reduced manganese species. Under acidic conditions with Jones reagent, the aldehyde is also believed to form a chromate ester from its hydrate, which then eliminates to give the carboxylic acid.[9]

Caption: General pathway for aldehyde oxidation.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The choice between the carboxylation of an arylmetal reagent and the oxidation of a benzaldehyde precursor will depend on the availability and cost of the respective starting materials, as well as the scale of the synthesis and the equipment available. Both routes, when executed with attention to the principles and protocols outlined, will provide access to this valuable synthetic intermediate.

References

-

JoVE. Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

-

Chem-Station. Jones Oxidation. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. [Link]

-

ADICHEMISTRY. JONES REAGENT & OXIDATION REACTIONS. [Link]

-

University of California, Irvine. Grignard Reaction. [Link]

-

Organic Syntheses. Cyclooctanone. [Link]

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

ChemistNate. Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. [Link]

-

Organic Chemistry Portal. Jones Oxidation. [Link]

- Google Patents.

-

Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

ResearchGate. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. [Link]

- Google Patents. Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

- Google Patents. Process for preparing 2,5-dimethoxy benzaldehyde.

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Reddit. Jones reagent oxidation help. [Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

- Google Patents.

- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

ResearchGate. Selective production of benzaldehyde by permanganate oxidation of benzyl alcohol using 18-crown-6 as phase transfer catalyst. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. adichemistry.com [adichemistry.com]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)benzoic acid (CAS 4864-01-1)

Foreword: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group (-CF₃), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and physical properties of a compound.[1] 2-Methoxy-5-(trifluoromethyl)benzoic acid stands as a prime exemplar of a versatile fluorinated building block, offering a synthetically accessible scaffold for the introduction of these desirable attributes into more complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, grounded in the principles of scientific integrity and practical application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in research and synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4864-01-1 | [2][3][4] |

| Molecular Formula | C₉H₇F₃O₃ | [5] |

| Molecular Weight | 220.15 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 108-111 °C | |

| Boiling Point | 285 °C at 760 mmHg | |

| Solubility | Insoluble in water | [2] |

Spectroscopic Data (Predicted and Corroborated by Related Structures)

While a complete, publicly available dataset for this compound is not readily found, we can predict its spectral characteristics with a high degree of confidence based on the analysis of structurally similar compounds. The following data is a composite of predictions and data from related molecules found in scientific literature.[6][7]

1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~10-12 ppm (s, 1H, -COOH): The acidic proton of the carboxylic acid will appear as a broad singlet far downfield.

-

δ ~7.8-8.0 ppm (m, 2H, Ar-H): The two aromatic protons ortho and meta to the carboxylic acid group will likely appear in this region.

-

δ ~7.1-7.3 ppm (m, 1H, Ar-H): The aromatic proton ortho to the methoxy group is expected in this region.

-

δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy group protons will be a sharp singlet.

1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~165-170 ppm (-COOH): The carbonyl carbon of the carboxylic acid.

-

δ ~155-160 ppm (C-OCH₃): The aromatic carbon attached to the methoxy group.

-

δ ~120-135 ppm (Ar-C): Aromatic carbons, with those coupled to fluorine showing characteristic splitting (q, J ≈ 30-35 Hz for the carbon attached to the CF₃ group).

-

δ ~123 ppm (q, J ≈ 270 Hz, -CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.

-

δ ~56 ppm (-OCH₃): The carbon of the methoxy group.

1.2.3. ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

-

δ ~ -63 ppm (s, 3F, -CF₃): The three fluorine atoms of the trifluoromethyl group will appear as a singlet in this region, relative to CFCl₃.[6]

1.2.4. IR (Infrared) Spectroscopy

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

-

~1020 cm⁻¹ (strong): Symmetric C-O-C stretch of the aryl ether.

1.2.5. Mass Spectrometry (MS)

-

[M-H]⁻: Expected at m/z 219.03.

-

[M+H]⁺: Expected at m/z 221.04.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the trifluoromethyl group onto a pre-functionalized aromatic ring. While a specific, detailed experimental protocol for this exact molecule is not widely published in peer-reviewed journals, a plausible and robust synthesis can be designed based on established methodologies for related compounds.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with a commercially available substituted anisole, followed by trifluoromethylation and subsequent oxidation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is a representative procedure adapted from the synthesis of analogous trifluoromethylated benzoic acids.

Step 1: Trifluoromethylation of 4-Bromo-2-methoxytoluene

-

Rationale: The introduction of the trifluoromethyl group is a key transformation. Various methods exist, including copper-catalyzed reactions with trifluoromethyl sources like TMSCF₃ or Langlois' reagent. The choice of catalyst and ligand is crucial for achieving high yield and selectivity.

-

Procedure:

-

To a dry, inert-atmosphere reaction vessel, add 4-bromo-2-methoxytoluene (1.0 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).

-

Add a trifluoromethylating agent such as sodium triflinate (NaSO₂CF₃, 2.0 eq.) and a suitable solvent (e.g., DMF or NMP).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-bromo-2-methoxy-1-(trifluoromethyl)benzene.

-

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

-

Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a standard transformation. Potassium permanganate is a strong and effective oxidizing agent for this purpose. The reaction is typically carried out in an aqueous solution with heating.

-

Procedure:

-

To a round-bottom flask, add 4-bromo-2-methoxy-1-(trifluoromethyl)benzene (1.0 eq.) and a solution of potassium permanganate (KMnO₄, 3.0-4.0 eq.) in water.

-

Heat the mixture to reflux for 4-8 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

-

Reactivity and Synthetic Applications

This compound is a valuable intermediate primarily due to the reactivity of its carboxylic acid functional group, which allows for a variety of subsequent transformations.

Amide Bond Formation

The most common application of this benzoic acid derivative is in the formation of amides, which are prevalent structures in pharmaceuticals.

Caption: General workflow for amide coupling reactions.

3.1.1. Experimental Protocol: HATU-Mediated Amide Coupling

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for forming amide bonds, especially with sterically hindered or electronically deactivated substrates.[8]

-

Procedure:

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography or recrystallization.

-

Esterification

The carboxylic acid can also be converted to an ester, which can be a final product or an intermediate for further transformations.

3.2.1. Experimental Protocol: Fischer Esterification

-

Rationale: Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using a strong acid catalyst. The use of excess alcohol drives the equilibrium towards the product.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5 mol%).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer, concentrate, and purify the ester product.

-

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a highly sought-after building block in medicinal chemistry. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability, while the methoxy and carboxylic acid groups provide handles for further synthetic modifications and interactions with biological targets.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a strategically important chemical intermediate that provides a gateway to a wide array of complex molecules with potential applications in pharmaceuticals and materials science. Its synthesis, while requiring careful execution, relies on well-established organic transformations. A thorough understanding of its reactivity, particularly in amide bond formation, allows for its effective incorporation into drug discovery pipelines. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this compound will undoubtedly increase.

References

- The Role of Trifluoromethyl Groups in Chemical Intermedi

- Supporting Information for a scientific public

- Supporting Information for a scientific publication. (URL not in provided search results)

-

MySkinRecipes. This compound. [Link]

- CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.

- How to Prepare 2-(Trifluoromethyl)benzoic Acid? - FAQ - Guidechem. (URL not available)

- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (URL not available)

- CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. (URL not available)

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- Supplementary Information File for a scientific public

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. (URL not available)

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Cenmed Enterprises. This compound (C007B-529074). [Link]

- ChemicalBook. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR spectrum. (URL not available)

- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. (URL not available)

- A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. Benchchem. (URL not available)

- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. (URL not available)

-

Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. [Link]

- Application Notes and Protocols: Amide Coupling of 2-(Chloromethyl)benzoic Acid with Aliphatic Amines. Benchchem. (URL not available)

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of substituted benzoic acids is of paramount importance. These molecules serve as fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds and advanced materials.[1] 2-Methoxy-5-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃, Molar Mass: 220.15 g/mol , CAS: 4864-01-1) is a key intermediate, valued for its unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group.[2][3][4][5] This guide provides an in-depth technical overview of the core spectroscopic techniques utilized to elucidate the structure and confirm the identity of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 4864-01-1 | [3] |

| Molecular Formula | C₉H₇F₃O₃ | [6] |

| Molecular Weight | 220.15 g/mol | [6][7] |

| IUPAC Name | This compound | [3][6] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | [3][6] |

| InChI Key | NAKZCKOHULJEID-UHFFFAOYSA-N | [3][6] |

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous identification and purity assessment.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for detailed structural analysis.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

No internal standard is typically needed as the spectrometer's fluorine frequency is used as a reference.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). The resulting spectra should be phased and baseline corrected.

Data Interpretation: Predicted NMR Spectra

¹H NMR (Predicted in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.8-8.2 | doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing trifluoromethyl group and will be deshielded. |

| ~7.6-7.8 | doublet of doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~7.0-7.2 | doublet | 1H | H-3 | This proton is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons. |

| ~3.9 | singlet | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |

¹³C NMR (Predicted in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carboxylic acid carbon is highly deshielded. |

| ~155-160 | C-2 | The carbon attached to the methoxy group is deshielded. |

| ~130-135 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~110-135 | Aromatic Carbons | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. The carbon attached to the CF₃ group (C-5) will be significantly affected. |

| ~56 | -OCH₃ | The methoxy carbon typically appears around this chemical shift.[10] |

¹⁹F NMR (Predicted in CDCl₃):

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of an aromatic trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]

Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, translucent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.[1]

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber should be baseline corrected.

Data Interpretation: Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| 1100-1300 | C-F stretch | Trifluoromethyl |

| ~1250, ~1020 | C-O stretch | Methoxy |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption and the C-F stretches are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and obtain fragmentation data for this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

-

Data Acquisition: The sample is introduced into the mass spectrometer. For benzoic acids, analysis in the negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.[1] However, the positive ion mode can also provide useful information, such as the protonated molecule [M+H]⁺.[6]

-

Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

Data Interpretation: Predicted Mass Spectrum

Based on predicted data, the following ions would be expected in an ESI mass spectrum:[6]

| m/z | Ion |

| 221.04201 | [M+H]⁺ |

| 243.02395 | [M+Na]⁺ |

| 219.02745 | [M-H]⁻ |

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion, providing further confirmation of the molecular formula.

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. This guide has outlined the fundamental experimental protocols and provided a detailed interpretation of the expected spectroscopic data. By following these methodologies, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

ResearchGate. (2015). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). JOCPR. [Link]

-

SFU Summit. (n.d.). Appendix B. Experimental Data for Chapter 2. [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. [Link]

-

ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

-

ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

-

ResearchGate. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF. [Link]

-

ResearchGate. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

J&K Scientific. (n.d.). This compound | 4864-01-1. [Link]

-

PubChemLite. (n.d.). This compound (C9H7F3O3). [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-529074). [Link]

-

SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. cenmed.com [cenmed.com]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C9H7F3O3) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, this document is structured to offer not just a spectral interpretation, but also a deeper understanding of the underlying principles that govern the chemical shifts and coupling patterns observed in this molecule. This guide will be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

Molecular Structure and Its Influence on the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a direct reflection of its molecular architecture. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH) at position 1, a methoxy group (-OCH₃) at position 2, and a trifluoromethyl group (-CF₃) at position 5. The interplay of the electronic effects of these substituents governs the chemical environment of each proton, leading to a unique and interpretable spectrum.

The methoxy group is a strong electron-donating group through resonance, which tends to shield the protons on the aromatic ring, shifting their signals to a higher field (lower ppm). Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect de-shields the aromatic protons, moving their signals to a lower field (higher ppm). The carboxylic acid group is also electron-withdrawing. The relative positions of these groups create a distinct pattern of electron density around the ring, which is key to assigning the proton signals.

Caption: Molecular structure of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum. The following is a field-proven methodology for the analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this compound, as it is a good solvent for many organic molecules and its residual proton signal (at ~7.26 ppm) does in this case not overlap with the signals of interest. For compounds with lower solubility or to observe the carboxylic acid proton more reliably, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, and the water peak can vary but is often seen around 3.33 ppm.

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the coupling patterns in the aromatic region.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are generally adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the carboxylic acid proton, the aromatic protons, and the methoxy protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic Proton (H-6) | 7.8 - 8.2 | Doublet | 1H |

| Aromatic Proton (H-4) | 7.5 - 7.8 | Doublet of Doublets | 1H |

| Aromatic Proton (H-3) | 7.0 - 7.3 | Doublet | 1H |

| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | 3H |

Carboxylic Acid Proton (-COOH):

The proton of the carboxylic acid group is the most de-shielded proton in the molecule, typically appearing as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent. In some cases, this peak may not be observed if the sample is not sufficiently concentrated or if there is rapid exchange.

Aromatic Protons (H-3, H-4, and H-6):

The three protons on the aromatic ring exhibit a complex splitting pattern due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of the substituents.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-withdrawing trifluoromethyl group. It is also para to the electron-donating methoxy group. The combined de-shielding effects of the -COOH and -CF₃ groups are expected to shift this proton the furthest downfield in the aromatic region, likely appearing as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to the electron-withdrawing trifluoromethyl group and meta to both the carboxylic acid and methoxy groups. It will be significantly de-shielded and is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton is ortho to the electron-donating methoxy group and meta to the carboxylic acid group. It is also para to the electron-withdrawing trifluoromethyl group. The strong shielding effect of the methoxy group will shift this proton to the most upfield position in the aromatic region. It will appear as a doublet due to coupling with H-4.

Methoxy Protons (-OCH₃):

The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The chemical shift will be in the typical range for a methoxy group attached to an aromatic ring, generally between 3.8 and 4.1 ppm.[1]

Predictive Analysis and Comparison with Related Structures

-

2-Methoxybenzoic acid: The aromatic protons of 2-methoxybenzoic acid show a complex multiplet between 6.9 and 8.1 ppm.[1] The methoxy group protons appear as a singlet around 3.9 ppm.

-

3-(Trifluoromethyl)benzoic acid: In this molecule, the aromatic protons are all de-shielded by the electron-withdrawing trifluoromethyl and carboxylic acid groups, appearing in the range of 7.6 to 8.4 ppm.[2]

-

4-(Trifluoromethyl)benzoic acid: The two sets of equivalent aromatic protons appear as doublets around 7.7 and 8.2 ppm, clearly showing the de-shielding effect of the trifluoromethyl group.[2]

By considering the additive effects of the substituents, we can confidently predict the relative positions and splitting patterns of the aromatic protons in this compound as detailed in the table above.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural elucidation and purity assessment. A thorough understanding of the electronic effects of the methoxy, trifluoromethyl, and carboxylic acid groups allows for a confident assignment of all proton signals. This in-depth guide provides the necessary framework for researchers, scientists, and drug development professionals to interpret the ¹H NMR spectrum of this important molecule and to apply this knowledge to their own research and development endeavors.

References

- Supporting Information for a research article.

- A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid - Benchchem. This technical note provides a comparison of the spectroscopic data for the three isomers of methoxybenzoic acid.

Sources

An In-Depth Technical Guide to the ¹³C NMR Characterization of 2-Methoxy-5-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive technical overview for the ¹³C NMR characterization of 2-Methoxy-5-(trifluoromethyl)benzoic acid, a key intermediate in various pharmaceutical and agrochemical syntheses. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis required for the unambiguous identification and quality control of this compound.

Introduction: The Significance of Structural Elucidation

This compound possesses a unique substitution pattern on the benzene ring, with an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group. This electronic dichotomy significantly influences its chemical reactivity and biological activity. Therefore, precise structural confirmation is paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule, making it a cornerstone for the characterization of such organic compounds.[1][2]

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

Due to the absence of a publicly available, assigned ¹³C NMR spectrum for this compound, a predictive approach based on established substituent effects is a robust starting point. The chemical shift of each carbon atom in the benzene ring is influenced by the electronic effects (both inductive and resonance) of the attached substituents.

The fundamental chemical shifts for benzene are a useful reference, with the carbons of the parent molecule resonating at approximately 128.5 ppm.[3] The introduction of a substituent will cause a shift in the resonance of the ipso-carbon (the carbon directly attached to the substituent) and the ortho-, meta-, and para-carbons.

To predict the spectrum of this compound, we can analyze the additive effects of the methoxy (-OCH₃), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups on a benzene ring.

-

Methoxy Group (-OCH₃): This is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is dominant, leading to increased electron density at the ortho and para positions, causing an upfield shift (to lower ppm values). The ipso-carbon is shifted downfield. For anisole (methoxybenzene), the approximate chemical shifts are: C1 (ipso) ~160 ppm, C2/C6 (ortho) ~114 ppm, C3/C5 (meta) ~129 ppm, and C4 (para) ~121 ppm.[4][5][6][7][8]

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a deshielding of the attached and nearby carbons, causing a downfield shift (to higher ppm values). The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.[9] For trifluoromethylbenzene, the approximate chemical shifts are: C1 (ipso) ~131 ppm (quartet), CF₃ ~124 ppm (quartet), C2/C6 (ortho) ~126 ppm (quartet), C3/C5 (meta) ~129 ppm, and C4 (para) ~132 ppm.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group. The carbonyl carbon is significantly deshielded and appears far downfield. For benzoic acid, the approximate chemical shifts are: C1 (ipso) ~130 ppm, C2/C6 (ortho) ~130 ppm, C3/C5 (meta) ~128 ppm, C4 (para) ~133 ppm, and COOH ~172 ppm.[3][10][11][12]

By considering the positions of these groups on the this compound ring, we can predict the approximate chemical shifts for each carbon.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring a standard proton-decoupled ¹³C NMR spectrum.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[13]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[14]

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample.

II. NMR Data Acquisition

-

Spectrometer Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters: The following are typical acquisition parameters for a qualitative ¹³C NMR spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: A 30-45 degree pulse angle is recommended to allow for a shorter relaxation delay.[15]

-

Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shifts.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Data Presentation and Spectral Analysis

A well-structured presentation of the NMR data is crucial for clear communication and interpretation. The American Chemical Society (ACS) provides guidelines for reporting NMR data which should be followed for publications.[16][17]

Predicted ¹³C NMR Chemical Shift Assignments for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts, multiplicities (due to C-F coupling), and assignments for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

| C=O | 168-172 | Singlet | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region.[3] |

| C-2 | 155-160 | Singlet | Ipso-carbon to the electron-donating methoxy group, expected to be significantly downfield. |

| C-5 | 128-132 | Quartet | Ipso-carbon to the strongly electron-withdrawing trifluoromethyl group, deshielded and split into a quartet by the three fluorine atoms. |

| C-1 | 118-122 | Singlet | Carbon bearing the carboxylic acid group, influenced by the ortho-methoxy group. |

| C-6 | 115-120 | Quartet | Ortho to the trifluoromethyl group and meta to the methoxy group. Expected to show a small C-F coupling. |

| C-4 | 112-117 | Quartet | Para to the methoxy group and meta to the trifluoromethyl group. Expected to show a small C-F coupling. |

| C-3 | 110-115 | Singlet | Ortho to the methoxy group and para to the trifluoromethyl group. |

| -OCH₃ | 55-60 | Singlet | The methoxy carbon appears in the typical upfield region for sp³ carbons bonded to an oxygen atom. |

| -CF₃ | 120-125 | Quartet | The carbon of the trifluoromethyl group is significantly deshielded and exhibits a large one-bond C-F coupling, resulting in a quartet.[9] |

Visualizing the Molecular Structure and NMR Relationships

Diagrams are powerful tools for illustrating the relationships between the molecular structure and the corresponding NMR data.

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. books.rsc.org [books.rsc.org]

- 16. ACS Research Data Guidelines [researcher-resources.acs.org]

- 17. pubsapp.acs.org [pubsapp.acs.org]

FT-IR analysis of 2-Methoxy-5-(trifluoromethyl)benzoic acid

<An In-Depth Technical Guide to the FT-IR Analysis of 2-Methoxy-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FT-IR) spectroscopy. As a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding of its molecular structure and vibrational properties is paramount for quality control, reaction monitoring, and the rational design of new chemical entities. This document will delve into the theoretical principles of FT-IR as applied to this specific molecule, present a detailed experimental protocol, and offer an in-depth interpretation of the resulting spectrum. By correlating specific absorption bands to their corresponding molecular vibrations, we aim to provide a definitive spectroscopic signature of this compound, empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct chemical and physical properties to the molecule. These properties are often exploited in the design of molecules with specific biological activities. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes.[3][4][5] A precise and reliable analytical method to confirm the identity and purity of this intermediate is therefore essential.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[6] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[6][7] This makes FT-IR an invaluable tool for the structural elucidation and quality assessment of organic compounds like this compound.[8]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

A robust and reproducible experimental procedure is the cornerstone of reliable analytical data. The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of this compound.

2.1. Sample Preparation: The Solid-State Advantage

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements and high reproducibility.

-

Step 1: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Clean the crystal surface with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.

-

Step 2: Record a background spectrum of the empty ATR accessory. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO2, water vapor) from the final sample spectrum.

-

Step 3: Place a small amount (typically a few milligrams) of the crystalline this compound powder onto the center of the ATR crystal.

-

Step 4: Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.

2.2. Data Acquisition Parameters

The following parameters are recommended for acquiring the FT-IR spectrum:

| Parameter | Recommended Value | Rationale |

| Spectrometer | A research-grade FT-IR spectrometer | Ensures high signal-to-noise ratio and spectral resolution. |

| Detector | Deuterated Triglycine Sulfate (DTGS) | A common and reliable detector for mid-IR spectroscopy. |

| Beamsplitter | KBr | Standard for the mid-IR range. |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the fundamental vibrational modes of most organic molecules.[7] |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most functional group vibrations. |

| Number of Scans | 32 | An adequate number of co-added scans to improve the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A good general-purpose function for balancing resolution and peak shape. |

2.3. Data Processing

-

Step 1: Perform a baseline correction to account for any sloping or curved baselines in the spectrum.

-

Step 2: Normalize the spectrum to facilitate comparison with other spectra.

-

Step 3: Perform peak picking to identify the precise wavenumbers of the absorption maxima.

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is rich with information. The following sections will dissect the key absorption bands and assign them to their corresponding molecular vibrations.

3.1. The O-H Stretch of the Carboxylic Acid

One of the most characteristic features in the spectrum of a carboxylic acid is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group.[9][10] This broadening is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state, and for this molecule, it is expected in the 3300-2500 cm⁻¹ region.[9][11]

3.2. The C=O Stretch of the Carbonyl Group

The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent and informative band, typically appearing strong and sharp.[12] For an aromatic carboxylic acid, this band is expected in the range of 1710-1680 cm⁻¹.[12][13] The conjugation of the carbonyl group with the benzene ring slightly lowers its vibrational frequency compared to a saturated carboxylic acid.[10][13]

3.3. The C-F Stretches of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and exhibits intense absorption bands in the infrared spectrum due to the highly polar nature of the C-F bonds. These symmetric and asymmetric stretching vibrations typically appear in the region of 1350-1120 cm⁻¹.

3.4. Aromatic C-H and C=C Vibrations

The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[11][14] The C=C stretching vibrations within the aromatic ring are observed in the 1620-1400 cm⁻¹ region.[14] The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations, which are expected in the 1000-700 cm⁻¹ range.[14]

3.5. The C-O Stretches of the Methoxy and Carboxylic Acid Groups

The C-O stretching vibrations of the methoxy group and the carboxylic acid will also be present in the spectrum. The C-O stretch of the carboxylic acid is expected between 1320 and 1210 cm⁻¹, while the aryl-alkyl ether C-O stretch of the methoxy group will also appear in this region.[9][12]

Visualizing the Molecular Structure and Key Vibrational Modes

To better understand the relationship between the molecular structure and the observed FT-IR spectrum, a graphical representation is invaluable.

Caption: Molecular structure of this compound with key FT-IR vibrational modes highlighted.

Conclusion: A Powerful Tool for Drug Development

The provides a rapid, reliable, and information-rich method for its characterization. By understanding the correlation between the molecular structure and the resulting spectrum, researchers can confidently verify the identity and purity of this important synthetic intermediate. This analytical rigor is fundamental to the successful development of new and effective pharmaceutical agents. The detailed protocol and spectral interpretation provided in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel drug candidates.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Stenutz. 2-methoxy-5-(trifluoromethoxy)benzoic acid. Available at: [Link]

-

Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available at: [Link]

-

Ordóñez, C. E. S. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

J&K Scientific. This compound | 4864-01-1. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Cenmed Enterprises. This compound (C007B-529074). Available at: [Link]

-

ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... Available at: [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Available at: [Link]

-

ResearchGate. FTIR spectrum of NMOBA. Available at: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-methoxy-. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra. Available at: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

Spectroscopy Online. Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Available at: [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 4864-01-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. azooptics.com [azooptics.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

mass spectrometry of 2-Methoxy-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxy-5-(trifluoromethyl)benzoic acid

Executive Summary

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug development.[1] As a substituted aromatic carboxylic acid, its analysis presents unique opportunities and challenges stemming from the interplay of its three key functional groups: the carboxylic acid, the ortho-positioned methoxy group, and the electron-withdrawing trifluoromethyl group. This document moves beyond standard protocols to explain the underlying chemical principles that dictate ionization behavior and fragmentation, empowering researchers to develop robust analytical methods and confidently interpret the resulting spectral data. We will explore detailed methodologies for both liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), supported by predictive fragmentation pathways and validated protocols.

Physicochemical Characteristics and Analytical Implications

A foundational understanding of the analyte's properties is critical for method development. This compound is a crystalline solid at room temperature and is generally insoluble in water.[1] Its structure features a confluence of functional groups that define its mass spectrometric behavior.

-

Carboxylic Acid (-COOH): The acidic proton makes this group the primary site for deprotonation in negative ion electrospray ionization. In electron ionization, it offers multiple fragmentation points, including characteristic losses of hydroxyl and carboxyl radicals.[2][3]

-

Methoxy Group (-OCH₃): Positioned ortho to the carboxylic acid, this group not only influences the molecule's electronic structure but also introduces the possibility of specific "ortho effect" rearrangements during fragmentation.[4][5]

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group, it enhances the acidity of the carboxylic proton and influences the stability of the aromatic ring and resultant fragment ions.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 4864-01-1 | [1][6] |

| Molecular Formula | C₉H₇F₃O₃ | PubChem |

| Molecular Weight | 220.15 g/mol | PubChem |

| InChI Key | NAKZCKOHULJEID-UHFFFAOYSA-N | [6] |

Ionization Strategy: Choosing the Right Tool

The selection of an appropriate ionization technique is the most crucial step in mass spectrometric analysis. For this compound, the choice is primarily between soft ionization via ESI, typically coupled with LC, and hard ionization via EI, coupled with GC.

-

Electrospray Ionization (ESI): As a soft ionization method, ESI is ideal for analyzing the intact molecule with minimal fragmentation in the source.[7] Given the acidic nature of the analyte, ESI is most effectively performed in negative ion mode to generate the deprotonated molecule, [M-H]⁻. This approach is highly sensitive and is the preferred method for quantitative analysis in complex matrices.

-

Electron Ionization (EI): EI is a high-energy technique that induces extensive and reproducible fragmentation, providing rich structural information.[8] However, the low volatility of the carboxylic acid necessitates a derivatization step (e.g., esterification) to convert the analyte into a form suitable for GC analysis. The resulting mass spectrum is a unique fingerprint that can be used for library matching and structural confirmation.

Analysis by LC-MS with Electrospray Ionization (ESI)

LC-ESI-MS in negative ion mode is the premier technique for the sensitive detection and quantification of this compound.

Ionization and Tandem MS (MS/MS) Fragmentation